2-(2-Bromophenyl)-2-methoxyacetic acid

Descripción general

Descripción

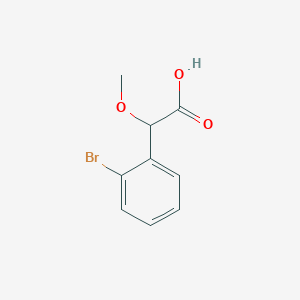

2-(2-Bromophenyl)-2-methoxyacetic acid is an organic compound characterized by a bromophenyl group attached to a methoxyacetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-2-methoxyacetic acid typically involves the bromination of phenol followed by subsequent methoxylation and carboxylation steps. The reaction conditions include the use of bromine in the presence of a catalyst, followed by methylation using methanol and oxidation to introduce the carboxylic acid group.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes are often employed to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-Bromophenyl)-2-methoxyacetic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters and amides.

Reduction: Reduction reactions can be performed to convert the bromophenyl group to a corresponding bromoalkane.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are used for substitution reactions.

Major Products Formed:

Esters and amides from oxidation reactions.

Bromoalkanes from reduction reactions.

Hydroxy- or amino-substituted compounds from substitution reactions.

Aplicaciones Científicas De Investigación

While the primary search results do not focus specifically on the applications of "2-(2-Bromophenyl)-2-methoxyacetic acid," they do provide some related information that can be used to infer potential applications, and one result mentions the compound directly . Additionally, some results discuss similar compounds and their uses, which can provide context.

Note: It's important to recognize that the following information is inferred or based on related compounds due to the limited direct information available on the specific applications of this compound in the provided search results.

Potential Applications Based on Available Information

Based on the search results, potential applications of this compound can be inferred in the following areas:

- Organic Synthesis: 2-(2-Hydroxyphenyl)-2-methoxyacetic acid, a similar compound, is used as a building block in organic synthesis and as a precursor for synthesizing more complex molecules. this compound could potentially serve a similar role, especially considering it can undergo reactions such as oxidation, reduction, and substitution.

- Pharmaceutical Intermediate: 2-(2-Hydroxyphenyl)-2-methoxyacetic acid is explored for potential therapeutic effects and as an intermediate in synthesizing pharmaceutical compounds. The bromo derivative might also find use in similar applications.

- Chemical Research: Similar compounds are used in various chemical reactions. For example, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile is synthesized using specific chemical protocols . this compound may be valuable in developing new synthetic routes or reactions.

- Life Science Research: 2-(2-bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid is listed as one of the organic compounds in the life science products, implying its use in this field .

Chemical Reactions

2-(2-Hydroxyphenyl)-2-methoxyacetic acid can undergo several chemical reactions that may also be applicable to this compound:

- Oxidation: The hydroxy group (if present or modified) can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The carboxylic acid group can be reduced to form alcohols. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

- Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Reagents like nitric acid (for nitration) or bromine (for bromination) are employed.

Similar Compounds and Their Uniqueness

2-(2-Hydroxyphenyl)-2-methoxyacetic acid is unique due to the presence of both hydroxy and methoxy groups, which give it distinct chemical and biological properties. Similarly, this compound will have its own unique properties based on the bromine substituent, potentially influencing its reactivity and applications.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism by which 2-(2-Bromophenyl)-2-methoxyacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The bromophenyl group can act as a ligand, binding to metal ions or enzymes, while the carboxylic acid group can participate in hydrogen bonding and other interactions.

Comparación Con Compuestos Similares

2-Bromophenol

2-Bromobenzaldehyde

2-Bromophenylacetonitrile

Uniqueness: 2-(2-Bromophenyl)-2-methoxyacetic acid is unique due to its combination of bromophenyl and methoxyacetic acid groups, which provide distinct chemical properties compared to similar compounds

Actividad Biológica

2-(2-Bromophenyl)-2-methoxyacetic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in chemical biology.

The molecular formula of this compound is , and it has a molecular weight of approximately 245.07 g/mol. The compound can be synthesized through various methods, including bromination and subsequent methoxylation of phenylacetic acid derivatives. A typical synthetic route involves the use of bromine in the presence of an acid catalyst to introduce the bromine atom at the ortho position of the phenyl ring, followed by methylation using methanol and a base such as sodium hydroxide .

Biological Activity Overview

The biological activity of this compound encompasses several areas:

- Antioxidant Properties : Similar compounds in the methoxyphenol family have demonstrated significant antioxidant activity. Studies have shown that methoxy-substituted phenols can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems .

- Anti-inflammatory Effects : The compound has been investigated for its potential as a selective cyclooxygenase (COX) inhibitor, particularly COX-2. Inhibition of COX-2 is significant in the development of non-steroidal anti-inflammatory drugs (NSAIDs) aimed at reducing inflammation without the gastrointestinal side effects associated with non-selective COX inhibitors .

- Cytotoxicity : Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines. The cytotoxicity profile can vary significantly based on structural modifications, with some compounds showing promising results in inhibiting tumor growth .

The mechanisms through which this compound exerts its biological effects include:

- Radical Scavenging : The methoxy group enhances the electron-donating ability of the aromatic ring, facilitating the compound's interaction with reactive oxygen species (ROS) and contributing to its antioxidant capacity .

- Enzyme Inhibition : By selectively inhibiting COX-2, this compound may reduce the production of pro-inflammatory mediators, thus alleviating inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

-

Antioxidant Activity Study :

- A study evaluated various methoxyphenols for their radical-scavenging abilities using DPPH assays. The results indicated that compounds with similar structures to this compound showed significant antioxidant activity, suggesting potential therapeutic applications in oxidative stress-related diseases .

-

COX-2 Inhibition :

- A quantitative structure-activity relationship (QSAR) analysis revealed that structural features such as bromine substitution at specific positions on the phenyl ring correlate with increased COX-2 inhibitory activity. This highlights the importance of molecular design in developing effective anti-inflammatory agents .

- Cytotoxicity Assessment :

Data Summary Table

| Property/Activity | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 245.07 g/mol |

| Antioxidant Activity | Significant radical scavenging capabilities |

| COX-2 Inhibition | Potential anti-inflammatory effects |

| Cytotoxicity | Varies across different cancer cell lines |

Propiedades

IUPAC Name |

2-(2-bromophenyl)-2-methoxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-13-8(9(11)12)6-4-2-3-5-7(6)10/h2-5,8H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVMGVHQRHYPBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1545579-53-0 | |

| Record name | 2-(2-bromophenyl)-2-methoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.